(R)-(-)-citalopram

Vue d'ensemble

Description

(R)-citalopram is one of the enantiomers of citalopram, which is a racemic mixture used as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety. Citalopram itself consists of a 1:1 mixture of the R(-)- and S(+)-enantiomers, with the pharmacological activity primarily attributed to the S-enantiomer, known as escitalopram . The R-enantiomer has been shown to counteract the activity of the S-enantiomer, which has implications for the clinical efficacy of citalopram compared to escitalopram .

Synthesis Analysis

The synthesis of citalopram and its enantiomers is not detailed in the provided papers. However, the structure-activity relationships for citalopram and its analogues have been explored, which involves the design and synthesis of various substituted citalopram analogues to evaluate their binding affinities and selectivities at monoamine transporters . This research is crucial for understanding the molecular interactions of citalopram and its enantiomers with the serotonin transporter (SERT).

Molecular Structure Analysis

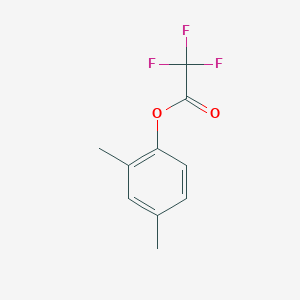

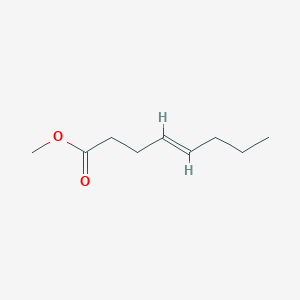

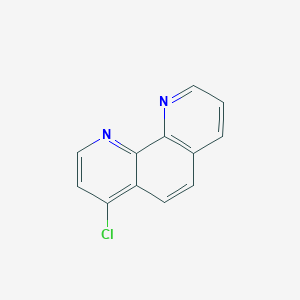

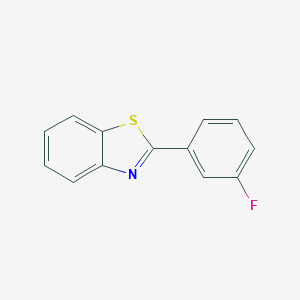

The molecular structure of citalopram includes a dihydroisobenzofuran ring with a fluorophenyl group and a dimethylaminopropyl side chain . The R- and S-enantiomers are non-superimposable mirror images of each other, with the S-enantiomer having a higher affinity for the SERT . The structure-activity relationship studies have shown that modifications to the citalopram structure can significantly affect the binding affinity and selectivity for SERT over other transporters .

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving (R)-citalopram. However, the interaction of R-citalopram with the serotonin transporter has been studied, revealing that it has a significant affinity only for the allosteric site of the transporter, which regulates the affinity of the ligand for the active site responsible for serotonin reuptake inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-citalopram are not explicitly discussed in the provided papers. However, the pharmacokinetic interaction between the R- and S-enantiomers has been investigated, showing that R-citalopram does not affect the extracellular levels of escitalopram, indicating that it does not exert its effect via a pharmacokinetic interaction . The properties of citalopram and its enantiomers are crucial for their distribution, metabolism, and excretion, which in turn affect their pharmacological efficacy.

Relevant Case Studies

Clinical trials and non-clinical studies have consistently shown better efficacy with escitalopram than with citalopram, including higher rates of response and remission, and faster time to symptom relief . In animal models, the R-enantiomer has been shown to have no antidepressive potential on its own, and when associated with escitalopram, the prohedonic effects disappear . These findings suggest that the presence of R-citalopram limits the therapeutic effect and reduces the speed of action of citalopram .

Applications De Recherche Scientifique

Neuroscience

(R)-(-)-citalopram: a été largement étudié en neurosciences pour son potentiel à moduler les systèmes de neurotransmetteurs, en particulier la sérotonine. Il est connu pour se lier aux sites allostériques du transporteur de la sérotonine, influençant l'inhibition de la recapture de la sérotonine. Cette propriété est utilisée dans la recherche pour comprendre la physiopathologie des troubles de l'humeur et pour développer de nouvelles stratégies thérapeutiques .

Pharmacology

En pharmacologie, This compound est utilisé pour étudier la pharmacocinétique et la pharmacodynamique des inhibiteurs sélectifs de la recapture de la sérotonine (ISRS). Les études se concentrent souvent sur ses profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME) pour améliorer l'efficacité et la sécurité des ISRS .

Biochemistry

La recherche biochimique utilise This compound pour étudier les aspects structurels et fonctionnels des récepteurs et transporteurs de la sérotonine. Il sert d'outil pour élucider les mécanismes de liaison et pour explorer les changements conformationnels de ces protéines lors de la liaison du ligand .

Medicinal Chemistry

This compound: est un sujet d'intérêt en chimie médicinale où il est utilisé comme composé de référence pour la synthèse de nouvelles molécules avec des avantages thérapeutiques potentiels. Sa relation structure-activité (RSA) est analysée pour concevoir des composés avec une sélectivité et une puissance améliorées <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024

Mécanisme D'action

Target of Action

®-(-)-Citalopram, also known as ®-citalopram, primarily targets the serotonin transporter (SERT), which plays a crucial role in the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, ®-citalopram increases the availability of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

®-(-)-Citalopram binds to the serotonin transporter, blocking the reuptake of serotonin . This action leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotoninergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by ®-(-)-citalopram is the serotoninergic pathway . By inhibiting the reuptake of serotonin, ®-(-)-citalopram indirectly influences various downstream effects related to mood regulation, sleep, appetite, and other physiological processes .

Pharmacokinetics

The pharmacokinetics of ®-(-)-citalopram involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ®-(-)-citalopram is well absorbed and widely distributed throughout the body . It is metabolized primarily in the liver by the cytochrome P450 system, and the metabolites are excreted in urine . The compound’s bioavailability is affected by factors such as the individual’s metabolic rate, age, and overall health status .

Result of Action

At the molecular level, ®-(-)-citalopram’s action results in increased serotonin levels in the synaptic cleft . At the cellular level, this leads to enhanced serotoninergic neurotransmission, which can influence various physiological processes . Clinically, ®-(-)-citalopram is used for its antidepressant effects, which are thought to result from the enhanced serotoninergic neurotransmission .

Action Environment

The action, efficacy, and stability of ®-(-)-citalopram can be influenced by various environmental factors. For example, the presence of certain foods or other drugs can affect the absorption and metabolism of ®-(-)-citalopram . Additionally, factors such as pH levels and temperature can impact the stability of the compound . Understanding these factors is crucial for optimizing the therapeutic use of ®-(-)-citalopram .

Propriétés

IUPAC Name |

(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQXVZVJXJVFP-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317195 | |

| Record name | (-)-Citalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679166 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

128196-02-1 | |

| Record name | (-)-Citalopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128196-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citalopram, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128196021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Citalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITALOPRAM, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TH2C9NJHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B155508.png)